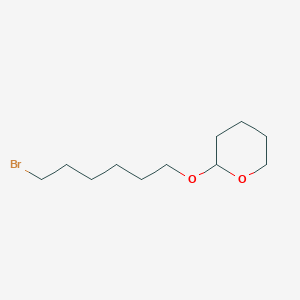

2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

2-(6-bromohexoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSSIUJITPYGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10886079 | |

| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53963-10-3 | |

| Record name | 2-(6-Bromohexyloxy)tetrahydropyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53963-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 2-((6-bromohexyl)oxy)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053963103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(6-bromohexyl)oxy]tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(6-Bromohexyloxy)tetrahydro-2H-pyran chemical properties

An In-depth Technical Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran, a bifunctional chemical intermediate critical to advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, strategic applications, and the scientific rationale behind its use, particularly focusing on its dual role as a protected alcohol and a reactive alkyl halide.

Introduction: A Molecule of Strategic Duality

2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3) is a colorless to light yellow liquid that serves as a versatile building block in multi-step organic synthesis.[1] Its structure is deceptively simple, yet it embodies a powerful strategic advantage: the orthogonal reactivity of its two key functional groups. On one end, a primary alkyl bromide provides a robust electrophilic site for nucleophilic substitution and organometallic transformations. On the other, a hydroxyl group is masked as a tetrahydropyranyl (THP) ether, a protecting group renowned for its stability under a wide range of non-acidic conditions.[2][3]

This duality allows for the sequential introduction of different molecular fragments, making it an invaluable tool for constructing complex architectures. Its applications range from the synthesis of bioactive natural products to its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs), a cutting-edge modality in drug discovery.[1][4] This guide will explore the physicochemical properties, synthetic utility, and practical considerations for employing this reagent effectively in a research and development setting.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and safety properties is the foundation of its effective and safe use in the laboratory. The key properties of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 53963-10-3 | [1] |

| Molecular Formula | C₁₁H₂₁BrO₂ | [5] |

| Molecular Weight | 265.19 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 125 °C at 0.1 mmHg | [1] |

| Density | 1.209 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.478 | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Very slightly soluble in water (0.53 g/L at 25°C) | [5] |

| Storage Temperature | 2-8°C is recommended for long-term stability |

Safety and Handling Synopsis

As with any halogenated organic compound, appropriate safety measures are imperative.

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles (eyeshields), and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.[7]

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of ingestion, rinse mouth and seek immediate medical attention.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The product may be supplied with potassium carbonate as a stabilizer.

The Tetrahydropyranyl (THP) Ether: A Cornerstone of Protecting Group Strategy

The THP ether is one of the most common and reliable protecting groups for alcohols, valued for its ease of installation, robust stability, and straightforward removal under specific conditions.[3][9]

Mechanism of Protection

The THP group is introduced by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[9] The causality behind this choice is the formation of a resonance-stabilized oxocarbenium ion intermediate upon protonation of the DHP alkene. This intermediate is highly electrophilic at the C2 position, facilitating attack by the comparatively weak nucleophile, the alcohol (6-bromohexanol in this case).

The choice of acid catalyst is critical and is dictated by the sensitivity of the substrate.

-

Strong Acids (e.g., p-Toluenesulfonic acid, TsOH): Highly efficient but can damage acid-sensitive functional groups elsewhere in the molecule.[10]

-

Milder Acids (e.g., Pyridinium p-toluenesulfonate, PPTS): Often the preferred choice for complex molecules. PPTS provides a lower, more controlled concentration of protons, minimizing side reactions.[3]

Caption: Workflow for THP ether formation.

Stability Profile

The resulting THP ether is technically an acetal. This structure confers significant stability towards a wide array of reaction conditions, which is the primary reason for its utility:[2]

-

Strongly basic conditions (e.g., hydroxides, alkoxides)

-

Organometallic reagents (e.g., Grignard reagents, organolithiums)

-

Nucleophiles and Hydride reducing agents (e.g., LiAlH₄, NaBH₄)

-

Oxidizing and Alkylating reagents

This robust stability allows chemists to perform extensive modifications on other parts of the molecule—such as the alkyl bromide terminus—without affecting the protected hydroxyl group.

Mechanism of Deprotection (Cleavage)

The THP group is readily removed by acid-catalyzed hydrolysis, regenerating the parent alcohol.[6] The reaction is mechanistically the reverse of the protection step and is typically performed in an aqueous protic solvent system.

Common deprotection conditions include:

-

Acetic acid in a mixture of tetrahydrofuran (THF) and water.[3]

-

p-Toluenesulfonic acid (p-TsOH) in water or an alcohol like ethanol.[6]

-

Pyridinium p-toluenesulfonate (PPTS) in ethanol, a milder option for sensitive substrates.[3]

The choice of solvent is strategic. Using an alcohol like methanol or ethanol results in transacetalization, yielding the parent alcohol and 2-alkoxytetrahydropyran, which can be easier to remove during workup than the alternative byproduct, 5-hydroxypentanal, formed in aqueous systems.[3][11]

Caption: Workflow for acidic deprotection of a THP ether.

The Bromohexyl Chain: The Reactive Arm

The primary alkyl bromide functional group is a workhorse in organic synthesis, serving as a potent electrophile for constructing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is predominantly governed by the Sₙ2 mechanism, favoring strong, unhindered nucleophiles.

This reactive handle enables a multitude of synthetic transformations:

-

Formation of Grignard Reagents: Reaction with magnesium metal in an etheral solvent (like THF) yields the corresponding Grignard reagent, (6-(tetrahydro-2H-pyran-2-yloxy)hexyl)magnesium bromide.[12] This transforms the electrophilic carbon into a potent nucleophile, ready to react with aldehydes, ketones, esters, and other electrophiles.

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles, including azides (to form alkyl azides), cyanides (for chain extension), and phosphines (a key step in synthesizing Wittig reagents).

-

Williamson Ether Synthesis: Reaction with an alkoxide or phenoxide provides a straightforward route to complex ethers.

The stability of the THP ether at the other end of the molecule is crucial during these transformations, which often involve strongly basic or nucleophilic conditions that would otherwise deprotonate or react with a free alcohol.

Synthesis Protocol and Spectroscopic Characterization

Experimental Protocol: Synthesis of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

This protocol is a representative procedure based on established methods for THP ether formation.[1][10]

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromohexan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, ~1.2 eq) to the solution.

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.05 eq). Rationale: PPTS is chosen for its mild acidity, preventing potential side reactions with the alkyl bromide.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is typically purified by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Data: A Self-Validating System

While raw spectra are not provided, the expected spectroscopic signatures serve as a crucial tool for identity and purity confirmation.

-

¹H NMR (CDCl₃):

-

~4.6 ppm: A characteristic multiplet for the acetal proton (O-CH-O). Its diastereotopic nature (due to the new stereocenter) can lead to complex splitting.

-

~3.8-3.9 ppm & ~3.4-3.5 ppm: Two sets of multiplets corresponding to the diastereotopic protons of the -O-CH₂- group on the pyran ring adjacent to the oxygen.

-

~3.7 ppm & ~3.4 ppm: Triplets corresponding to the two -CH₂-O- groups of the hexyl chain.

-

~3.4 ppm: A distinct triplet for the -CH₂-Br protons, typically shifted downfield due to the electron-withdrawing effect of bromine.

-

~1.3-1.9 ppm: A complex series of multiplets for the remaining aliphatic protons of the hexyl chain and the pyran ring.

-

-

¹³C NMR (CDCl₃):

-

~98-100 ppm: The key signal for the acetal carbon (O-CH-O).

-

~67 ppm & ~62 ppm: Signals for the two carbons of the pyran ring bonded to oxygen.

-

~33-34 ppm: The signal for the carbon bearing the bromine (-CH₂-Br).

-

~20-30 ppm: A cluster of signals for the remaining methylene carbons in the structure.

-

-

IR (neat):

-

~2940-2860 cm⁻¹: Strong C-H stretching vibrations for the aliphatic groups.

-

~1120-1030 cm⁻¹: A series of strong C-O stretching bands, characteristic of the acetal/ether functionalities.

-

Absence of a broad peak at ~3300 cm⁻¹: Confirms the complete conversion of the starting alcohol's -OH group.

-

Applications in Research and Drug Development

The utility of 2-(6-bromohexyloxy)tetrahydro-2H-pyran is demonstrated by its application as a key intermediate in synthesizing high-value molecules.

-

Synthesis of Bioactive Lipids: It is used as an intermediate in the synthesis of (4E, 11Z)-Sphingadienine-C18-1-phosphate, a sphingoid base from sea cucumbers that may possess cytotoxic activity against human colon cancer cells.[1]

-

PROTAC Linkers: The compound is explicitly marketed as a PROTAC linker.[4] In PROTAC synthesis, the bromohexyl chain can be used to connect to a ligand for a target protein or an E3 ligase, while the protected alcohol can be deprotected and subsequently functionalized to complete the linker assembly.

-

General Synthetic Building Block: It serves as a reactant for creating other useful intermediates, such as diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate (for Horner-Wadsworth-Emmons reactions) and 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol.[1]

Conclusion

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is more than a simple chemical reagent; it is a strategic tool that enables complex synthetic sequences through the orthogonal reactivity of its alkyl bromide and THP-protected alcohol moieties. Its robust stability profile, coupled with predictable and high-yielding protection/deprotection chemistry, makes it an indispensable component in the synthetic chemist's toolbox. From fundamental organic synthesis to the forefront of pharmaceutical innovation with PROTACs, its utility continues to expand, underscoring the power of strategic functional group manipulation in modern molecular design.

References

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Ranu, B. C., et al. (1996). Simple and Regioselective Reductive Cleavage of Tetrahydropyranyl Ethers to Alcohols. American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

ChemHelpASAP. (2019). synthesis & cleavage of THP ethers. YouTube. Retrieved from [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

-

Sharma, G. V., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Publishing. Retrieved from [Link]

-

Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Retrieved from [Link]

-

PubChem. (n.d.). (6-(tetrahydro-2H-pyran-2-yloxy)hexyl)magnesium bromide. Retrieved from [Link]

Sources

- 1. 2-(6-BROMOHEXYLOXY)TETRAHYDRO-2H-PYRAN | 53963-10-3 [chemicalbook.com]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (6-(tetrahydro-2H-pyran-2-yloxy)hexyl)magnesium bromide | C11H21BrMgO2 | CID 11822378 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Bifunctional Building Block

An In-depth Technical Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran: A Bifunctional Tool for Modern Drug Discovery

In the landscape of organic synthesis and medicinal chemistry, molecules that offer multiple, orthogonal reactive handles are of paramount importance. 2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3) is a prime example of such a versatile chemical entity. At its core, it is a bifunctional molecule featuring a terminal alkyl bromide and a tetrahydropyranyl (THP) ether. This unique structure allows it to serve two critical, distinct roles: the alkyl bromide provides a reactive site for nucleophilic substitution, enabling covalent linkage to other molecules, while the THP ether acts as a stable, acid-labile protecting group for a primary alcohol.

This guide provides an in-depth examination of this compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental properties, synthesis, and mechanistic underpinnings, with a particular focus on its contemporary application as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The key characteristics of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran are summarized below. Commercial preparations often contain a small amount of potassium carbonate as a stabilizer to neutralize trace acidity that could catalyze the cleavage of the THP ether.[1]

| Property | Value | Reference(s) |

| CAS Number | 53963-10-3 | [2][3][4] |

| Molecular Formula | C₁₁H₂₁BrO₂ | [4][5] |

| Molecular Weight | 265.19 g/mol | [1][4] |

| Appearance | Liquid | [2] |

| Boiling Point | 125 °C @ 0.1 mmHg | [1][2] |

| Density | 1.209 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.478 | [1][2] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| Synonyms | 1-Bromo-6-tetrahydropyranyloxyhexane, 6-(Tetrahydropyran-2-yloxy)hexyl bromide | [1][6] |

| Storage Temperature | 2-8°C or -20°C | [1][5] |

Synthesis: The Tetrahydropyranylation Reaction

The synthesis of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran is a classic example of alcohol protection via tetrahydropyranylation. The process involves the acid-catalyzed addition of an alcohol (6-bromohexan-1-ol) to the enol ether, 3,4-dihydro-2H-pyran (DHP).[2]

Mechanism of Action: The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[7] The hydroxyl group of 6-bromohexan-1-ol then acts as a nucleophile, attacking the electrophilic carbon adjacent to the ring oxygen. Subsequent deprotonation of the resulting oxonium ion by a base (or solvent) yields the final THP ether product and regenerates the acid catalyst.[7] The use of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is often preferred to minimize potential side reactions associated with stronger acids.[7]

Caption: General workflow for the synthesis of the title compound.

Core Applications in Drug Discovery and Organic Synthesis

The utility of this molecule stems from its bifunctional nature, allowing for sequential or programmed reactions.

The THP Ether as a Robust Protecting Group

The THP group is a widely used protecting group for alcohols due to its stability under a broad range of conditions, including exposure to organometallic reagents (e.g., Grignard, organolithiums), strong bases, and many oxidizing and reducing agents.[7][8] Its primary liability is to acid, which readily cleaves the acetal linkage.

Deprotection Mechanism: Deprotection is the reverse of the protection mechanism. An acid source protonates the ether oxygen of the THP group, leading to the formation of a good leaving group (the protected alcohol). The resulting oxocarbenium ion is then quenched by water or another nucleophilic solvent.[7]

Caption: The reversible protection/deprotection cycle of a THP ether.

A Versatile Linker for PROTAC Development

Perhaps the most significant modern application of 2-(6-bromohexyloxy)tetrahydro-2H-pyran is as a linker component in the synthesis of PROTACs.[4][9] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[9]

The molecule serves as an EAL (extended alkyl linker) precursor. The synthetic strategy typically involves:

-

Nucleophilic Substitution: The alkyl bromide end is reacted with a nucleophile on either the E3 ligase ligand or the target protein ligand.

-

Deprotection: The THP group is removed under acidic conditions to reveal the primary alcohol.

-

Final Conjugation: The newly exposed alcohol is then used to connect to the second half of the PROTAC, often through esterification, etherification, or conversion to a more reactive functional group.

The 6-carbon chain provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

Caption: Conceptual role as a linker in a PROTAC ternary complex.

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Protocol 1: Synthesis of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran[2]

This protocol is based on the standard procedure for tetrahydropyranylation of an alcohol.

Materials:

-

6-Bromohexan-1-ol

-

3,4-Dihydro-2H-pyran (DHP), freshly distilled

-

Pyridinium p-toluenesulfonate (PPTS)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 6-bromohexan-1-ol (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.2-0.5 M concentration).

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (1.2-1.5 eq) to the solution, followed by a catalytic amount of PPTS (0.05-0.1 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-6 hours).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Protocol 2: Deprotection of the THP Ether[7]

This protocol describes a typical acidic hydrolysis to cleave the THP group.

Materials:

-

THP-protected compound (e.g., the title compound)

-

Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or aqueous HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) or DCM for extraction

Procedure:

-

Dissolution: Dissolve the THP-protected compound (1.0 eq) in a suitable solvent like methanol.

-

Catalyst Addition: Add a catalytic amount of TsOH·H₂O (0.1 eq) or a few drops of 2M HCl.

-

Reaction: Stir the solution at room temperature. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the more polar alcohol product.

-

Quenching: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Concentration & Extraction: Remove the organic solvent (e.g., methanol) under reduced pressure. Extract the remaining aqueous residue with an organic solvent like ethyl acetate (3x).

-

Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alcohol.

Safety and Handling

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is classified as a combustible liquid.[1] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. Recommended storage temperature is typically 2-8°C.[1]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is more than a simple alkyl halide; it is a strategically designed bifunctional building block. Its combination of a stable yet readily cleavable protecting group and a versatile reactive handle makes it an invaluable tool in multi-step organic synthesis. Its rising prominence as a flexible linker in the cutting-edge field of PROTAC-mediated protein degradation underscores its continued relevance and utility for professionals in drug discovery and chemical biology. A comprehensive understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel therapeutics and complex molecular architectures.

References

-

MedChemExpress (MCE). (n.d.). 2-(6-Bromohexyloxy)tetrahydro-2H-pyran | PROTAC连接子. Available at: [Link]

-

MedChemExpress (Japan). (n.d.). 2-(6-Bromohexyloxy)tetrahydro-2H-pyran | PROTAC Linker. Available at: [Link]

-

Villa, C., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). THP as a protecting group. RSC Advances. Available at: [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available at: [Link]

-

Rychnovsky, S. D., et al. (2013). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. Journal of Organic Chemistry. Available at: [Link]

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

PrepChem.com. (n.d.). Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. Available at: [Link]

Sources

- 1. 2-(6-Bromohexyloxy)tetrahydro-2H-pyran 97 53963-10-3 [sigmaaldrich.com]

- 2. 2-(6-BROMOHEXYLOXY)TETRAHYDRO-2H-PYRAN | 53963-10-3 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran, a bifunctional chemical intermediate critical to advanced organic synthesis. The document details its core physicochemical properties, including its molecular weight, and elucidates its primary role as an alcohol-protected building block. A comprehensive, field-tested protocol for its synthesis and purification is presented, with a focus on the underlying chemical principles. Furthermore, this guide explores its diverse applications, particularly in the synthesis of complex molecules and PROTAC linkers, supported by established analytical characterization methods and crucial safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Chemical Identity and Physicochemical Properties

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is a valuable bifunctional molecule featuring a terminal alkyl bromide and a hydroxyl group protected as a tetrahydropyranyl (THP) ether. This structure makes it an ideal building block for multi-step synthetic pathways where sequential, site-selective reactions are required. Its fundamental properties are summarized below.

Table 1: Core Physicochemical Properties of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

| Property | Value | Source(s) |

| Molecular Weight | 265.19 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₂₁BrO₂ | [1][2][3][4] |

| CAS Number | 53963-10-3 | [1][2][3][6] |

| IUPAC Name | 2-((6-bromohexyl)oxy)oxane | [7] |

| Synonyms | 1-Bromo-6-tetrahydropyranyloxyhexane, 6-(Tetrahydropyran-2-yloxy)hexyl bromide | [1][7] |

| Density | 1.209 g/mL at 25 °C | [1][6][8] |

| Boiling Point | 125 °C at 0.1 mmHg | [1][6] |

| Refractive Index | n20/D 1.478 | [1][6][7] |

| Flash Point | 110 °C (230 °F) - closed cup | [1][2] |

The Strategic Role of the Tetrahydropyranyl (THP) Protecting Group

In complex organic synthesis, it is often necessary to prevent a reactive functional group, such as an alcohol, from participating in a reaction targeted at another part of the molecule. This is achieved by temporarily converting the functional group into a less reactive derivative, a process known as "protection." The tetrahydropyranyl (THP) ether is a classic and widely used protecting group for alcohols due to its favorable characteristics:

-

Ease of Formation: It is readily formed by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions.

-

Stability: THP ethers are robust and stable to a wide range of common synthetic reagents, including strong bases, organometallics (e.g., Grignard reagents), hydrides, and oxidizing agents.

-

Ease of Cleavage (Deprotection): The alcohol can be regenerated easily by treatment with aqueous acid, typically under mild conditions that do not affect other sensitive functional groups.

This strategic protection allows the alkyl bromide terminus of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran to undergo nucleophilic substitution or other transformations without interference from the hydroxyl group.

Synthesis and Purification

The synthesis of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran is a standard etherification reaction involving the protection of a primary alcohol.

Synthesis Protocol

Reaction: Protection of 6-bromohexan-1-ol with 3,4-dihydro-2H-pyran (DHP).

Causality: The reaction is catalyzed by a mild acid, such as pyridinium p-toluenesulfonate (PPTS), which protonates the DHP, making it susceptible to nucleophilic attack by the alcohol.[2][6] Anhydrous dichloromethane (DCM) is a common solvent as it is inert and effectively solubilizes the reactants.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromohexan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, ~1.2 eq) to the solution.

-

Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.05 eq).

-

Reaction: Stir the mixture at room temperature (20-25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-(6-Bromohexyloxy)tetrahydro-2H-pyran.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Applications in Advanced Synthesis

The unique bifunctional nature of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran makes it a versatile intermediate in several areas of chemical synthesis.

-

Synthesis of Complex Molecules: It serves as a six-carbon linker. The bromide can be displaced by a nucleophile, and subsequent deprotection of the THP ether reveals the hydroxyl group for further functionalization. This is useful in creating long-chain molecules with defined functional groups at each end.[2][6]

-

PROTAC Linkers: In the rapidly growing field of Proteolysis Targeting Chimeras (PROTACs), this molecule can be used as a building block for the linker component.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3] The alkyl chain of this compound provides the necessary spacing for the two ligand heads of the PROTAC.[3]

Deprotection Mechanism

To utilize the protected hydroxyl group, the THP ether must be cleaved. This is typically achieved under mild acidic conditions, which protonate the ether oxygen, leading to the formation of a stable oxocarbenium ion intermediate and subsequent regeneration of the alcohol.

Caption: General mechanism for the acidic deprotection of a THP ether.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

-

Handling: Work in a well-ventilated area or fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][10] Avoid contact with skin and eyes and prevent inhalation of vapors.[5][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage temperatures are often between 2-8°C or at -20°C for long-term stability.[1][7] The compound is classified as a combustible liquid.[1][2]

-

Incompatibilities: Avoid strong oxidizing agents.[10]

Table 2: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| No GHS pictogram data available | No signal word data available | No specific hazard statement data available from searches. General precautions for irritating chemicals should be followed. |

Note: While specific GHS data was not found in the search results, similar compounds can cause skin and eye irritation. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier.[5][9]

References

Sources

- 1. 2-(6-溴己氧基)四氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(6-溴己氧基)四氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Page loading... [guidechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2-(6-BROMOHEXYLOXY)TETRAHYDRO-2H-PYRAN | 53963-10-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Sigma Aldrich 2-(6-Bromohexyloxy)tetrahydro-2H-pyran 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Introduction: A Bifunctional Tool for Complex Molecular Architectures

An In-Depth Technical Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Synthesis, Properties, and Applications in Advanced Drug Development

In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile, bifunctional building blocks is paramount. 2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3) emerges as a pivotal reagent, ingeniously combining two of synthetic chemistry's most robust functionalities within a single molecular framework. At one end, a tetrahydropyranyl (THP) ether serves as a reliable and widely-used protecting group for a primary alcohol.[1][2] At the other, a primary alkyl bromide provides a reactive handle for nucleophilic substitution reactions. This duality makes it an invaluable tool for the sequential and controlled assembly of complex molecules, particularly in the synthesis of intermediates for drug discovery.[3]

This guide provides a comprehensive technical overview of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran, delving into its chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and its critical applications, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4]

Physicochemical and Structural Properties

The structural formula of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran consists of a bromohexane chain linked via an ether bond to a tetrahydropyran ring at the C2 position. This structure results in an acetal functionality, the key to its role as a protecting group.[5] The molecule's physical and chemical characteristics are essential for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

| Property | Value | Source(s) |

| CAS Number | 53963-10-3 | [3][6] |

| Molecular Formula | C₁₁H₂₁BrO₂ | [6][7] |

| Molecular Weight | 265.19 g/mol | [6][8] |

| Boiling Point | 125 °C at 0.1 mmHg | [3][8] |

| Density | 1.209 g/mL at 25 °C | [3][8] |

| Refractive Index (n20/D) | 1.478 | [3][8] |

| SMILES | BrCCCCCCOC1CCCCO1 | [8][9] |

| InChI Key | CWSSIUJITPYGLK-UHFFFAOYSA-N | [7][8] |

| Storage Temperature | 2-8°C | [8] |

Synthesis Protocol: Acid-Catalyzed Tetrahydropyranylation

The most common and efficient synthesis of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran involves the acid-catalyzed reaction of 6-bromohexan-1-ol with 3,4-dihydro-2H-pyran (DHP).[3][6] The choice of an acid catalyst is critical; it must be strong enough to activate the DHP but mild enough to prevent unwanted side reactions. Pyridinium p-toluenesulfonate (PPTS) is an ideal choice as it provides a weakly acidic environment, minimizing potential degradation of the starting material or product.

The underlying mechanism involves the protonation of the DHP double bond, which generates a resonance-stabilized oxocarbenium ion.[10] This electrophilic intermediate is then readily attacked by the nucleophilic hydroxyl group of 6-bromohexan-1-ol. Subsequent deprotonation yields the stable THP ether.

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 2-(6-BROMOHEXYLOXY)TETRAHYDRO-2H-PYRAN | 53963-10-3 [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. youtube.com [youtube.com]

- 6. 2-(6-溴己氧基)四氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. Page loading... [guidechem.com]

- 8. 2-(6-Bromohexyloxy)tetrahydro-2H-pyran 97 53963-10-3 [sigmaaldrich.com]

- 9. 2-(6-bromohexyloxy)tetrahydro-2H-pyran [stenutz.eu]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic data for 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Introduction

2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3) is a versatile synthetic intermediate widely utilized in organic chemistry.[1] With the molecular formula C₁₁H₂₁BrO₂, it incorporates a tetrahydropyran (THP) ether protecting group and a terminal alkyl bromide, making it a valuable building block.[2][3] Its applications include the synthesis of complex molecules such as sphingoid bases with potential cytotoxic activity against cancer cells and as a key reactant for creating PROTAC (Proteolysis Targeting Chimera) linkers.[1][4]

Given its role in multi-step syntheses, rigorous confirmation of its structure and purity is paramount. Spectroscopic analysis is the cornerstone of this validation process. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will delve into the interpretation of these spectra, explain the underlying principles for signal assignment, and provide standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide. The structure consists of two key moieties: the tetrahydropyran (THP) ring and the 6-bromohexyl chain.

Caption: Molecular structure of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The asymmetry of the molecule ensures that nearly all protons and carbons are chemically distinct.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.57 | t | 1H | H-1' | Acetal proton, deshielded by two adjacent oxygen atoms. |

| ~3.88 | m | 1H | H-5' (axial) | Methylene proton adjacent to ring oxygen, complex splitting. |

| ~3.75 | m | 1H | H-1a | Methylene proton adjacent to ether oxygen, diastereotopic. |

| ~3.51 | m | 1H | H-5' (equatorial) | Methylene proton adjacent to ring oxygen, complex splitting. |

| ~3.48 | m | 1H | H-1b | Methylene proton adjacent to ether oxygen, diastereotopic. |

| 3.41 | t | 2H | H-6 | Methylene protons adjacent to the electronegative bromine atom. |

| 1.85 | m | 2H | H-5 | Methylene protons adjacent to the C-6 bearing the bromine. |

| ~1.50-1.70 | m | 6H | H-2', H-3', H-4' | Overlapping signals from the THP ring methylene groups. |

| ~1.35-1.45 | m | 4H | H-2, H-3, H-4 | Overlapping signals from the central hexyl chain methylene groups. |

Expert Interpretation: The most downfield signal around 4.57 ppm is the characteristic anomeric proton (H-1') of the THP group.[5] Its position is highly sensitive and indicative of the acetal functionality. The protons on the carbon adjacent to the ring oxygen (H-5') and the ether linkage (H-1) are diastereotopic and appear as complex multiplets between 3.48-3.88 ppm. The triplet at 3.41 ppm is a clear indicator of the methylene group (H-6) directly attached to the bromine atom, deshielded by its electron-withdrawing effect. The remaining methylene groups of the hexyl chain and the THP ring appear as a series of overlapping multiplets in the upfield region (1.35-1.85 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional groups.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~98.8 | C-1' | Acetal carbon, highly deshielded by two oxygen atoms. |

| ~67.1 | C-1 | Methylene carbon adjacent to the ether oxygen. |

| ~62.3 | C-5' | Methylene carbon adjacent to the ring oxygen. |

| ~33.8 | C-6 | Methylene carbon directly bonded to bromine. |

| ~32.5 | C-4 | Methylene carbon in the hexyl chain. |

| ~30.7 | C-3' | Methylene carbon in the THP ring. |

| ~29.4 | C-2 | Methylene carbon in the hexyl chain. |

| ~28.0 | C-5 | Methylene carbon in the hexyl chain. |

| ~25.4 | C-4' | Methylene carbon in the THP ring. |

| ~25.4 | C-3 | Methylene carbon in the hexyl chain. |

| ~19.6 | C-2' | Methylene carbon in the THP ring. |

Expert Interpretation: The key diagnostic signal in the ¹³C NMR spectrum is the acetal carbon (C-1') appearing at approximately 98.8 ppm. The carbons bonded to oxygen (C-1 and C-5') resonate in the 60-70 ppm range. The carbon attached to bromine (C-6) is found around 33.8 ppm. The remaining aliphatic carbons of the THP ring and the hexyl chain appear in the upfield region between 19 and 33 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 2940-2860 | Strong | C-H Stretch | Alkane (CH₂) |

| 1120-1030 | Strong | C-O Stretch | Ether / Acetal |

| 650-550 | Medium | C-Br Stretch | Alkyl Bromide |

Expert Interpretation: The IR spectrum is dominated by strong C-H stretching vibrations just below 3000 cm⁻¹, characteristic of the numerous sp³-hybridized C-H bonds.[6] The most diagnostic feature is the strong, broad absorption band in the 1120-1030 cm⁻¹ region, which corresponds to the C-O stretching of the ether and acetal functionalities. The presence of the bromo-alkane is confirmed by a medium intensity band in the 650-550 cm⁻¹ range, corresponding to the C-Br stretch.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

Table 4: Expected Key Fragments in EI-MS

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 264/266 | [M]⁺ | Molecular ion peak (low intensity). The two peaks in a ~1:1 ratio are due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

| 185 | [M - Br]⁺ | Loss of a bromine radical. |

| 85 | [C₅H₉O]⁺ | Cleavage of the exocyclic C-O bond, yielding the tetrahydropyranyl cation. This is often the base peak. |

| 101 | [C₅H₉O₂]⁺ | Fragment containing the THP ring and one oxygen. |

Expert Interpretation: The molecular ion peak is expected to be weak or absent due to the labile nature of the THP ether under EI conditions. The presence of bromine will be immediately evident from the characteristic M and M+2 isotopic pattern. The most significant fragmentation pathway involves the cleavage of the glycosidic bond, leading to the formation of a highly stable oxonium ion from the THP ring at m/z 85. This fragment is frequently the base peak in the mass spectra of THP-protected alcohols. Another key fragment at m/z 185 corresponds to the loss of the bromine atom.

Caption: Primary fragmentation pathways in Mass Spectrometry.

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Analysis

Caption: General workflow for complete spectroscopic characterization.

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 10-20 mg of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument until optimal field homogeneity is achieved.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm and the residual CHCl₃ signal to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

2. FT-IR Spectroscopy

-

Sample Preparation: As the compound is a liquid oil, no special preparation is needed for an Attenuated Total Reflectance (ATR) setup.[6]

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Scan: Apply a small drop of the neat liquid directly onto the ATR crystal, ensuring full coverage.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Method: Introduce the sample into the mass spectrometer via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode using either Electron Ionization (EI) for fragmentation data or a soft ionization technique like Electrospray Ionization (ESI) to better observe the molecular ion.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak (and its isotopic pattern) and characteristic fragment ions.

Conclusion

The spectroscopic characterization of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran is straightforward and relies on the identification of key structural motifs. NMR spectroscopy provides definitive evidence of the carbon-hydrogen framework, with the anomeric proton and carbon signals being particularly diagnostic. IR spectroscopy confirms the presence of ether and alkyl halide functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, notably the formation of the m/z 85 tetrahydropyranyl cation. Together, these techniques provide a comprehensive and unambiguous confirmation of the compound's identity and purity, a critical requirement for its use in advanced chemical synthesis.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Stenutz. 2-(6-bromohexyloxy)tetrahydro-2h-pyran. [Link]

-

NIST. 2H-Pyran-2-one, tetrahydro-6-methyl-. [Link]

-

NIH National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans. [Link]

-

NIST. 2H-Pyran-2-one, tetrahydro-. [Link]

-

SpectraBase. 6-Bromo-1-[(3,4,5,6-tetrahydro-2H-pyran-2-yl)oxy]hexane - Optional[ATR-IR] - Spectrum. [Link]

-

MDPI. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. [Link]

Sources

- 1. 2-(6-BROMOHEXYLOXY)TETRAHYDRO-2H-PYRAN | 53963-10-3 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 2-(6-Bromohexyloxy)tetrahydro-2H-pyran 97 53963-10-3 [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2-(6-BROMOHEXYLOXY)TETRAHYDRO-2H-PYRAN(53963-10-3) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(6-bromohexyloxy)tetrahydro-2H-pyran. This compound, featuring a tetrahydropyranyl (THP) ether protecting group linked to a functionalized bromohexyl chain, is a versatile intermediate in organic synthesis. A thorough understanding of its ¹H NMR spectrum is paramount for structural verification, purity assessment, and quality control in research and drug development. This document delves into the theoretical principles governing the spectrum, presents a robust protocol for data acquisition, and offers a detailed, signal-by-signal interpretation of the proton environments within the molecule.

Introduction and Molecular Context

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is a bifunctional organic molecule. It incorporates the tetrahydropyranyl (THP) group, one of the most common protecting groups for alcohols due to its ease of installation and cleavage under mild acidic conditions.[1] The 6-bromohexyl chain provides a reactive handle for subsequent synthetic transformations, such as nucleophilic substitution or organometallic coupling reactions.

The structural confirmation of such intermediates is a critical step in any multi-step synthesis. ¹H NMR spectroscopy serves as the primary analytical tool for this purpose, offering unambiguous information about the molecular framework through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns.[2][3][4] This guide is designed for researchers and chemists who require a deep, practical understanding of the ¹H NMR characteristics of this specific molecule.

Molecular Structure and Proton Environment Analysis

To interpret the spectrum effectively, the molecule is best dissected into three distinct regions, each containing unique sets of protons:

-

The Tetrahydropyran (THP) Ring: A six-membered heterocyclic ether.

-

The Alkoxy Chain: A six-carbon chain linking the THP ring to the bromine atom.

-

The Anomeric Proton: The unique C-H proton at the C2' position of the THP ring, situated between two oxygen atoms.

The presence of a chiral center at the C2' position (the anomeric carbon) renders the adjacent methylene protons on both the ring (C3' and C6') and the alkoxy chain (C1) diastereotopic. This means that even though they are protons on the same carbon atom, they are chemically non-equivalent and are expected to have different chemical shifts, often resulting in more complex splitting patterns.[5]

Below is a structural representation with systematic numbering used for the spectral assignment in this guide.

Caption: Structure of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran with proton labeling.

Core Principles Governing the ¹H NMR Spectrum

A foundational understanding of key NMR parameters is essential for interpretation.

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electronegative atoms, like oxygen and bromine, withdraw electron density from nearby protons, reducing their shielding from the external magnetic field.[6][7] This "deshielding" effect shifts the proton's resonance to a higher ppm value (downfield).[8][9][10] For instance, the protons on the carbon adjacent to the bromine (H-6) and the oxygens (H-1, H-2', H-6') are expected to be the most downfield signals.

-

Integration: The area under each signal is directly proportional to the number of protons generating that signal.[11] This allows for a quantitative count of the protons in each unique environment, serving as a powerful validation tool for assignments.

-

Spin-Spin Coupling (Multiplicity): Protons on adjacent carbons magnetically interact, causing their signals to be split into multiple lines (a multiplet). The simple n+1 rule, where n is the number of equivalent neighboring protons, often predicts the multiplicity (e.g., a signal split by two equivalent neighbors becomes a triplet).[12] In this molecule, complex coupling patterns arise from diastereotopic protons and restricted bond rotation in the ring.

A Field-Proven Protocol for ¹H NMR Data Acquisition

Acquiring high-quality, reproducible data is the bedrock of accurate analysis. The following protocol outlines a self-validating system for obtaining a publication-quality spectrum.

Experimental Workflow

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample is dry and free of residual solvents by placing it under high vacuum for at least 30 minutes.[13]

-

Accurately weigh approximately 10-15 mg of 2-(6-bromohexyloxy)tetrahydro-2H-pyran.

-

Dissolve the sample in 0.7-0.8 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a small vial.[11][13] CDCl₃ is an excellent first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in a pipette.[13]

-

-

Instrument Setup and Data Acquisition (on a 400 or 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Locking: Establish a field/frequency lock on the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.[14]

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which maximizes spectral resolution and lineshape.[14]

-

Acquisition: Set appropriate acquisition parameters. For a standard ¹H spectrum, a 90° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of ~4-5 seconds, and a relaxation delay of 5 seconds are recommended for quantitative accuracy.[15] Collect 8 to 16 scans to achieve a good signal-to-noise ratio.[15]

-

-

Data Processing:

-

Apply a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.[15]

-

Apply a baseline correction algorithm to ensure the baseline is flat at zero. This is critical for accurate integration.[15]

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and normalize the values to a known number of protons (e.g., the single anomeric proton).

-

Detailed Spectral Analysis and Interpretation

The ¹H NMR spectrum of 2-(6-bromohexyloxy)tetrahydro-2H-pyran exhibits several characteristic signals. The following table summarizes the expected peak assignments, chemical shifts, and multiplicities.

| Label | Assignment | Integration | Approx. δ (ppm) | Multiplicity | Rationale for Chemical Shift |

| a | H-2' (Anomeric) | 1H | ~4.6 | Multiplet (m) | Deshielded by two adjacent oxygens (acetal proton).[1] |

| b | H-6' (THP Ring) | 2H | 3.8-3.9 & 3.5-3.6 | Multiplets (m) | Diastereotopic protons adjacent to ring oxygen.[16][17] |

| c | H-1 (Alkoxy Chain) | 2H | 3.7-3.8 & 3.4-3.5 | Multiplets (m) | Diastereotopic protons adjacent to ether oxygen. |

| d | H-6 (Alkoxy Chain) | 2H | ~3.4 | Triplet (t) | Deshielded by the highly electronegative bromine atom.[6][18] |

| e | H-3', H-4', H-5' | 6H | 1.5-1.9 | Complex Multiplets | Aliphatic protons on the THP ring.[16][19] |

| f | H-2, H-3, H-4, H-5 | 8H | 1.3-1.9 | Complex Multiplets | Aliphatic protons of the hexyl chain.[18] |

Signal-by-Signal Breakdown

-

δ ~ 4.6 ppm (Signal a, H-2'): This multiplet, integrating to one proton, is the most downfield and diagnostic signal for the THP ether. It corresponds to the anomeric proton, which is significantly deshielded by the two flanking oxygen atoms of the acetal functional group.[1][20] Its multiplicity is often a complex multiplet or a broad triplet due to coupling with the two C3' protons.

-

δ ~ 3.4 - 3.9 ppm (Signals b, c, d): This region contains the signals for all protons on carbons directly attached to a heteroatom (oxygen or bromine).

-

H-6' (Signal b): The two protons on C6' of the THP ring are diastereotopic and appear as two separate multiplets, typically around 3.8-3.9 ppm (equatorial) and 3.5-3.6 ppm (axial).[16][17]

-

H-1 (Signal c): Similarly, the two protons on C1 of the hexyl chain are diastereotopic and give rise to two multiplets in the range of 3.4-3.8 ppm.

-

H-6 (Signal d): This signal, appearing as a clean triplet around 3.4 ppm, is characteristic of the two protons on the carbon bearing the bromine atom.[18][21] The downfield shift is due to the inductive effect of bromine, and the triplet pattern arises from coupling to the two adjacent H-5 protons.

-

-

δ ~ 1.3 - 1.9 ppm (Signals e, f): This broad, complex region contains the signals for the remaining 14 aliphatic protons.

-

THP Ring Protons (Signal e): The six protons on C3', C4', and C5' of the THP ring produce a series of overlapping multiplets.[16][19]

-

Hexyl Chain Protons (Signal f): The eight protons from C2, C3, C4, and C5 of the hexyl chain also resonate in this region, contributing to the complexity of the signal envelope.[18] Distinguishing individual protons within this region typically requires advanced 2D NMR techniques like COSY or HSQC.

-

Conclusion

The ¹H NMR spectrum of 2-(6-bromohexyloxy)tetrahydro-2H-pyran provides a wealth of structural information that is indispensable for its characterization. The key diagnostic signals include the downfield anomeric proton at ~4.6 ppm, the triplet for the bromomethylene protons at ~3.4 ppm, and the cluster of signals between 3.4 and 3.9 ppm corresponding to the protons adjacent to the ether oxygens. The integration values across these distinct regions must correspond to a 1:2:4:14 proton ratio (H-2' : H-6 : H-1/H-6' : aliphatic) to confirm the structural integrity. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently acquire, interpret, and validate the structure of this important synthetic intermediate.

References

-

Factors Influencing Chemical Shifts in NMR. Scribd. [Link]

-

Factors Influencing Chemical Shifts. NMR Spectroscopy (PART-4, PPT-16). [Link]

-

Spectroscopy, part 4 (1H NMR, 23 min). Organic Chemistry Help eMmediately. [Link]

-

Chemical shift. Wikipedia. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Factors Affecting Chemical Shift in Proton NMR Spectroscopy. Online Organic Chemistry Tutor. [Link]

-

Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Semantic Scholar. [Link]

-

1H-NMR Organic Structure Guide. Scribd. [Link]

-

How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Warwick. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]

-

1H NMR: How Many Signals?. Master Organic Chemistry. [Link]

-

5.4: The 1H-NMR experiment. Chemistry LibreTexts. [Link]

-

Beaudry Group Routine 1H NMR Guidelines. Oregon State University. [Link]

-

Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]

-

1H NMR Protocol for Beginners DRX-400. University of California, Irvine. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]

- 4.5 Tetrahydropyranyl (THP) and Related Ethers. Kocovsky, P., Protecting Groups.

-

1-Bromohexane. PubChem, National Institutes of Health. [Link]

-

Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC, National Institutes of Health. [Link]

-

Quantitative NMR Spectroscopy. University of Edinburgh. [Link]

-

Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Tetrahydropyranylation of Alcohols and Phenols by Using Simple and Inexpensive Organocatalyst. IOSR Journal of Applied Chemistry. [Link]

-

Assigning a 1H NMR spectrum. YouTube. [Link]

-

NMR spectra of THP (a) H and (b) C¹³. ResearchGate. [Link]

-

H-NMR Example of n-Octane and Bromocyclohexane. YouTube. [Link]

-

Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Reddit. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. [Link]

-

Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. Chemistry Stack Exchange. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Spectroscopy, part 4 (1H NMR, 23 min) | Organic Chemistry Help eMmediately [ochem.com]

- 3. scribd.com [scribd.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Chemical shift - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How To [chem.rochester.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. modgraph.co.uk [modgraph.co.uk]

- 17. modgraph.co.uk [modgraph.co.uk]

- 18. 1-Bromohexane(111-25-1) 1H NMR spectrum [chemicalbook.com]

- 19. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]

- 20. iosrjournals.org [iosrjournals.org]

- 21. 1-Bromohexane | C6H13Br | CID 8101 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Contextualizing 2-(6-Bromohexyloxy)tetrahydro-2H-pyran in Modern Research

An In-Depth Technical Guide to the Safe Handling of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Authored for Researchers, Scientists, and Drug Development Professionals

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is a bifunctional organic molecule that serves as a critical building block in advanced chemical synthesis. Its structure incorporates a terminal alkyl bromide, a versatile functional group for nucleophilic substitution and coupling reactions, and a tetrahydropyranyl (THP) ether, a common protecting group for alcohols. This combination makes it particularly valuable in multi-step syntheses where precise control over reactivity is paramount.

In the field of drug development, this compound is frequently utilized as a linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that leverage the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] The hexyl chain of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran provides the necessary spacing and flexibility for the two active ends of a PROTAC molecule to bind effectively to their respective targets.[1] It may also be used as a reactant in the synthesis of other complex molecules with potential biological activity.[2]

Given its integral role in synthesizing next-generation therapeutics and other complex chemical entities, a thorough understanding of its safe handling and management is not merely a regulatory formality but a cornerstone of responsible and successful research. This guide provides a comprehensive framework for its use, grounded in an understanding of its chemical properties and potential hazards.

Section 1: Physicochemical Properties and Hazard Identification

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| CAS Number | 53963-10-3 | [2][5] |

| Molecular Formula | C₁₁H₂₁BrO₂ | [1][5] |

| Molecular Weight | 265.19 g/mol | [1][5] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 125 °C at 0.1 mmHg | [2][5] |

| Density | 1.209 g/mL at 25 °C | [2][5] |

| Flash Point | 110 °C (230 °F) - Closed Cup | [5] |

| Storage Temperature | 2-8°C Recommended | [5] |

| Incompatibilities | Strong oxidizing agents | [6][7] |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen halides (e.g., hydrogen bromide). | [8] |

Section 2: Core Risk Assessment and Mitigation Strategies

The causality behind safety protocols stems from the molecule's structure. The alkyl bromide moiety presents a potential for reactivity, while the overall organic structure dictates its physical hazards and physiological interactions.

Health Hazard Analysis

-

Eye and Skin Irritation: Although specific data is sparse, compounds with similar structures are known to cause skin and serious eye irritation.[6][9] Prolonged or repeated contact with the skin should be avoided as the molecule's lipophilicity may facilitate absorption. The primary risk is direct contact with the liquid.

-

Inhalation: While the boiling point is high, reducing its volatility at ambient temperatures, vapors can be generated during heating or aerosolized during transfers. Inhalation of mists or vapors may cause respiratory irritation.[9] Therefore, all handling should be performed in a well-ventilated area.

-

Ingestion: Ingestion is a low-probability event in a controlled laboratory setting but may be harmful.

Engineering Controls: The First Line of Defense

The principle of E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) dictates that personal protective equipment (PPE) is the last line of defense. The primary mitigation strategy is robust engineering controls.

-

Chemical Fume Hood: All transfers, manipulations, and reactions involving this compound must be conducted within a certified chemical fume hood to prevent the accumulation of vapors and protect the user from inhalation exposure.[4]

-

Safety Infrastructure: The laboratory must be equipped with easily accessible and fully functional safety showers and eyewash stations.[6][10] This is a self-validating system; their presence is non-negotiable for any work with potentially irritating chemicals.

Section 3: Standard Operating Protocol (SOP) for Handling

This protocol is designed to be a self-validating system, ensuring that each step reinforces a safe working environment.

Required Personal Protective Equipment (PPE)

A risk assessment indicates that a standard Level D PPE ensemble is appropriate for routine handling in a controlled environment, with specific enhancements for hand and eye protection.[11][12]

-

Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[13] A face shield should be worn over goggles during procedures with a higher risk of splashing or energetic reactions.[13][14]

-

Hand Protection: Chemical-resistant gloves (disposable nitrile gloves are suitable for incidental contact) must be worn.[13][15] It is critical to inspect gloves before use and change them immediately if contamination is suspected. Never reuse disposable gloves.

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[13] Full-length pants and closed-toe, closed-heel shoes are required to cover all exposed skin.[13]

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure all required engineering controls are operational and all PPE is correctly donned. Clear the workspace in the fume hood of any unnecessary equipment or chemicals.

-

Aliquotting and Transfer: Conduct all transfers slowly and carefully to avoid splashing or aerosol generation. Use appropriate tools like pipettes or syringes.

-

Heating: If the procedure requires heating, use a well-controlled heating mantle or oil bath with temperature feedback. Never heat sealed containers, as this can lead to pressure buildup and explosion.

-

Post-Handling: After use, ensure the container is tightly sealed.[4] Decontaminate the work area thoroughly.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where chemicals are handled.[16]

Section 4: Storage, Spills, and Disposal

Conditions for Safe Storage

-

Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][6]

-

The recommended storage temperature is refrigerated (2-8°C).[5]

-

Keep containers tightly closed to prevent moisture contamination and potential leakage.

Emergency Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operating correctly.

-

Assess & Don PPE: For small spills within a fume hood, trained personnel should don appropriate PPE, including respiratory protection if necessary, chemical-resistant gloves, and eye protection.

-